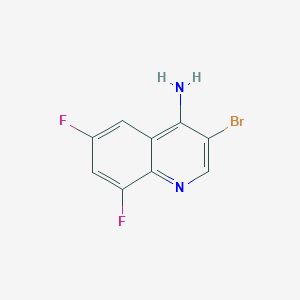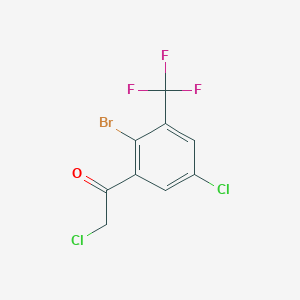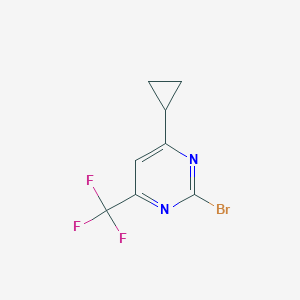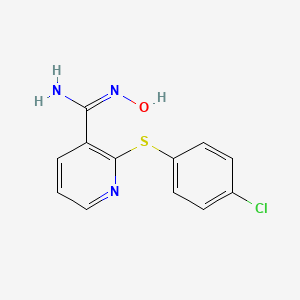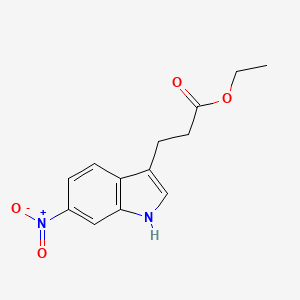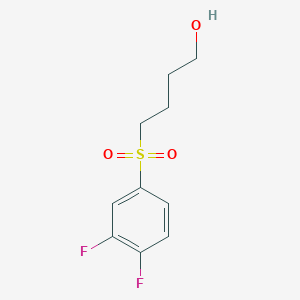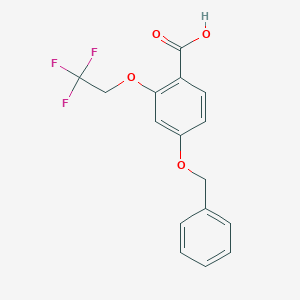![molecular formula C10H12N6 B13725445 N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. Triazine compounds are widely used in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the final product . The reaction conditions typically involve heating the mixture to reflux temperatures and maintaining the acidic environment to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and solvents that can be easily recycled contributes to the sustainability of the production process.
化学反応の分析
Types of Reactions
N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in the synthesis of other triazine derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated structures, altering the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced triazine derivatives, and substituted triazine compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
作用機序
The mechanism of action of N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
類似化合物との比較
Similar Compounds
- N6-[1-(2-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
- N6-[1-(4-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
- N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine N-oxide
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable intermediate in the synthesis of various derivatives .
特性
分子式 |
C10H12N6 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
6-N-(1-pyridin-3-ylethyl)-1,2,4-triazine-3,6-diamine |
InChI |
InChI=1S/C10H12N6/c1-7(8-3-2-4-12-5-8)14-9-6-13-10(11)16-15-9/h2-7H,1H3,(H,14,15)(H2,11,13,16) |
InChIキー |
BYTPFSOZIJWBKG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CC=C1)NC2=CN=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



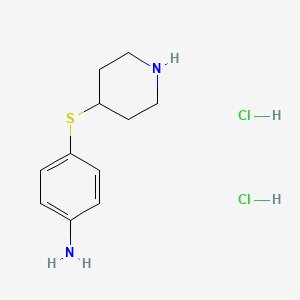

![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
